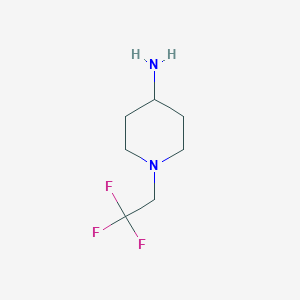

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585537 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187217-99-8 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a fluorinated piperidine building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen significantly modulates the molecule's physicochemical properties, most notably its basicity, which has profound implications for its use in designing novel therapeutics. This document details the core chemical and physical properties, outlines a robust synthetic methodology, explores its reactivity and strategic applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile scaffold.

Core Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a 2,2,2-trifluoroethyl group and bearing a primary amine at the C4 position.[1] This unique substitution pattern confers properties that are highly valuable in the design of bioactive molecules.

Structural and Chemical Identifiers

The fundamental identity of this compound is defined by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 187217-99-8 | [1] |

| Molecular Formula | C₇H₁₃F₃N₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1N)CC(F)(F)F | [1] |

| InChIKey | JJGAYYBQGNJNJQ-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The trifluoroethyl group exerts a powerful influence on the properties of the parent piperidin-4-amine scaffold.

| Property | Value (Computed) | Significance in Drug Discovery |

| XLogP3 | 1.81 | Indicates moderate lipophilicity, influencing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration.[2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 2 (from N atoms) | Allows for multiple hydrogen bonding interactions with biological targets. |

| pKa (Estimated) | ~7.5 - 8.5 | The strongly electron-withdrawing CF₃ group significantly reduces the basicity of the piperidine nitrogen compared to a typical alkyl-substituted piperidine (pKa ~10-11). This attenuation prevents protonation at physiological pH, which can enhance cell permeability and reduce off-target ion channel interactions.[3] |

Synthesis and Manufacturing

While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost analysis, and the development of novel analogs. A highly efficient and common approach is the N-alkylation of a protected piperidin-4-amine derivative, followed by deprotection.

Recommended Synthetic Workflow: N-Alkylation Pathway

This pathway is advantageous due to the ready availability of starting materials and the robust nature of the reactions. The key steps involve protecting the C4-amine, alkylating the piperidine nitrogen, and subsequent deprotection.

References

A Technical Guide to the Structural Elucidation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Abstract

This document provides a comprehensive technical guide for the definitive structure elucidation of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug development.[1][2] This guide is tailored for researchers, scientists, and analytical professionals, offering a multi-faceted analytical approach that ensures scientific integrity through self-validating protocols. We will delve into the causality behind experimental choices, integrating mass spectrometry, multinuclear NMR, and infrared spectroscopy to build an unambiguous structural portrait of the molecule. The protocols and data interpretation strategies outlined herein are grounded in established principles of analytical chemistry and spectroscopy, providing a robust framework for characterization.[3]

Introduction and Molecular Overview

This compound (Molecular Formula: C₇H₁₃F₃N₂) is a bifunctional molecule featuring a piperidine core, a primary amine at the 4-position, and a trifluoroethyl group attached to the piperidine nitrogen.[4][5] Its molecular weight is 182.19 g/mol .[4][5] The presence of the trifluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and basicity, making it a valuable building block in the synthesis of novel pharmaceutical agents.[6][7] Given its potential role in drug discovery, rigorous and unequivocal structural confirmation is paramount.

Key Structural Features:

-

Piperidine Ring: A saturated six-membered heterocycle containing nitrogen.

-

Primary Amine (-NH₂): A key functional group for further chemical modification, located at the C4 position.

-

N-Trifluoroethyl Group (-CH₂CF₃): Imparts unique electronic properties and serves as a crucial spectroscopic handle, particularly in ¹⁹F NMR.[8]

The elucidation process relies on a synergistic combination of analytical techniques to determine molecular weight, identify functional groups, and map the precise connectivity of every atom.

The Analytical Workflow: A Multi-Technique Strategy

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Step

Objective: To determine the molecular weight and obtain the molecular formula, providing the foundational data for elucidation.

Methodology: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method for this compound due to its polarity and the presence of basic nitrogen atoms.[9]

Expected Results & Interpretation: In positive ion mode ESI-MS, the compound will readily protonate to form the molecular ion [M+H]⁺.

-

Expected [M+H]⁺: 183.1109 (Calculated for C₇H₁₄F₃N₂⁺)

-

Significance: Observing this ion with high mass accuracy (typically < 5 ppm error) confirms the elemental composition C₇H₁₃F₃N₂.[4]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 183.11) reveals characteristic fragmentation patterns that offer initial structural clues. The piperidine ring is prone to specific cleavage pathways.[9][10]

-

α-Cleavage: The bond adjacent to the nitrogen atom is a common point of fragmentation. Loss of the trifluoroethyl group or fragmentation of the piperidine ring can occur.[9][11]

-

Key Fragments: Look for characteristic losses, such as the loss of the trifluoroethyl side chain, leading to a piperidin-4-amine fragment.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 183.11 | Protonated molecular ion |

| [M-CF₃]⁺ | 114.12 | Loss of the trifluoromethyl radical (less common in ESI) |

| Ring Fragments | Various | Result from cleavage of the piperidine ring |

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, corroborating the proposed structure.

Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for solid or liquid samples, requiring minimal preparation.

Expected Absorptions & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3250 | N-H Stretch (doublet) | Primary Amine (-NH₂) | Confirms the presence of the primary amine. |

| 2950-2800 | C-H Stretch | Aliphatic (Piperidine & Ethyl) | Indicates the saturated hydrocarbon backbone. |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine. |

| 1300-1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) | A strong, characteristic band confirming the fluorine substitution. |

| 1150-1050 | C-N Stretch | Aliphatic Amine | Corresponds to the C-N bonds in the piperidine ring. |

The presence of strong C-F stretching bands and the characteristic doublet of the primary amine's N-H stretch are cornerstone data points from this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for the complete structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[3][12]

¹⁹F NMR Spectroscopy

Causality: Given the unique trifluoroethyl group, ¹⁹F NMR is a highly specific and sensitive starting point. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making spectral interpretation straightforward.[13][14][15]

-

Expected Spectrum: A single signal is expected for the three equivalent fluorine atoms.

-

Chemical Shift: The chemical shift for a CF₃ group adjacent to a CH₂ group typically falls in the range of -50 to -70 ppm (relative to a CFCl₃ standard).[15]

-

Coupling: This signal will appear as a triplet due to coupling with the two adjacent protons of the methylene (-CH₂-) group (²JHF coupling). This is a critical piece of information confirming the -CH₂CF₃ moiety.

¹H NMR Spectroscopy

Objective: To map the proton environments and their connectivity through chemical shifts, integration, and coupling patterns.

Expected Signals & Interpretation:

| Position (See Structure) | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | 1.2-1.4 | Multiplet | 2H | Piperidine axial protons (C3, C5) |

| H-b | 1.7-1.9 | Multiplet | 2H | Piperidine equatorial protons (C3, C5) |

| H-c | 2.0-2.2 | Multiplet | 2H | Piperidine axial protons (C2, C6) |

| H-d | 2.8-3.0 | Multiplet | 2H | Piperidine equatorial protons (C2, C6) |

| H-e | 2.6-2.8 | Multiplet | 1H | C4 proton |

| H-f | 2.9-3.1 | Quartet (q) | 2H | -N-CH₂ -CF₃ |

| H-g | 1.5-2.0 (broad) | Singlet (s) | 2H | -NH₂ |

-

Causality of Assignments: The quartet at ~3.0 ppm is highly diagnostic for the CH₂ group adjacent to the CF₃ group (coupling to 3 fluorine atoms, n+1 rule does not strictly apply but gives a quartet-like pattern). The piperidine protons will show complex splitting due to axial-axial, axial-equatorial, and geminal couplings. The amine protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Expected Signals & Interpretation:

| Position (See Structure) | Approx. δ (ppm) | Key Feature | Assignment |

| C-4 | 45-50 | Piperidine C4 | |

| C-3, C-5 | 30-35 | Piperidine C3, C5 | |

| C-2, C-6 | 50-55 | Piperidine C2, C6 | |

| -N-C H₂-CF₃ | 55-60 | Quartet (¹JCF ≈ 280 Hz) | Methylene carbon |

| -CH₂-C F₃ | 120-125 | Quartet (¹JCF ≈ 280 Hz) | Trifluoromethyl carbon |

-

Expert Insight: The most telling signals are from the trifluoroethyl group. The methylene carbon will be split into a quartet by the three attached fluorine atoms (¹JCF coupling), and the trifluoromethyl carbon will also be a quartet due to the same coupling.[6] These large coupling constants are unambiguous identifiers.

2D NMR Experiments

To definitively link all assignments, 2D NMR experiments are crucial.

Caption: Key COSY (H-H) and HSQC (C-H) correlations for structural confirmation.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings. Expect to see correlations between H-e (C4) and H-a/b (C3/5), and between H-a/b (C3/5) and H-c/d (C2/6), confirming the piperidine ring connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This experiment will definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, validating all assignments.

Chromatographic Purity Assessment

Objective: To confirm the purity of the analyzed sample.

Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector (e.g., CAD, ELSD, or low-wavelength UV) is recommended.[16][17] Due to the basic nature of the compound, a mobile phase with a mild acidic modifier (e.g., 0.1% formic acid) is often used to ensure good peak shape.[16][18]

Protocol: HPLC Analysis

-

Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[16][17]

-

Mobile Phase A: 0.1% Formic Acid in Water.[16]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30 °C.[16]

-

Injection Volume: 10 µL.[16]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at ~1 mg/mL and filter through a 0.45 µm filter.[16]

-

Detection: Charged Aerosol Detector (CAD) or UV at 205 nm.

A single, sharp peak in the chromatogram indicates a high degree of purity, lending confidence to the spectroscopic data obtained.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. High-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the critical -NH₂ and -CF₃ functional groups. Finally, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, provides an unambiguous map of the atomic connectivity. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for its application in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 7. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. quora.com [quora.com]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CAS 187217-99-8)

A Core Building Block for Modern Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)piperidin-4-amine, a fluorinated building block of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of the 2,2,2-trifluoroethyl moiety onto the piperidine nitrogen dramatically influences the physicochemical properties of the parent 4-aminopiperidine scaffold, offering a valuable tool for modulating basicity, lipophilicity, and metabolic stability in drug candidates. This document details the compound's properties, outlines a robust and detailed synthetic protocol via reductive amination, provides predicted spectroscopic data for characterization, discusses its reactivity, and explores its application in medicinal chemistry, with a notable focus on its role in the development of next-generation epigenetic modulators.

Introduction: The Strategic Value of Fluorination in Drug Design

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, prized for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1] The 4-amino-substituted variant, in particular, serves as a versatile anchor point for building molecular complexity. However, modulating the basicity (pKa) of the piperidine nitrogen is a critical challenge in drug design. High basicity can lead to off-target effects, such as hERG channel binding, and can impact absorption and distribution profiles.[1]

The introduction of a 2,2,2-trifluoroethyl group at the N-1 position of the piperidine ring is a deliberate and strategic modification. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group significantly reduces the basicity of the piperidine nitrogen.[2][3] This modulation can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and improving its safety profile.[2][3] Furthermore, the CF3 group enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.[4][5][6][7] this compound, therefore, represents a pre-engineered scaffold that provides medicinal chemists with a solution to common optimization challenges.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not publicly available, a combination of data from suppliers and computational prediction provides a reliable profile for research purposes.[8]

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. The predicted values offer a strong baseline for experimental design, such as selecting appropriate solvent systems and pH conditions for reactions and assays.

| Property | Value | Source |

| CAS Number | 187217-99-8 | PubChem[8] |

| Molecular Formula | C₇H₁₃F₃N₂ | PubChem[8] |

| Molecular Weight | 182.19 g/mol | PubChem[8] |

| Appearance | Solid (Predicted/Supplier Data) | Sigma-Aldrich[1] |

| Predicted pKa (Piperidine N) | ~7.6 - 8.0 | Inferred from[2][3] |

| Predicted pKa (4-Amino Group) | ~9.5 - 10.0 | Inferred from[2][3] |

| Predicted XLogP3 | 1.0 - 1.5 | Inferred from similar structures |

| Topological Polar Surface Area | 29.26 Ų | ChemScene[9] |

Predicted Spectroscopic Data

For unambiguous identification, a full suite of spectroscopic data is essential. In the absence of published experimental spectra, the following predictions, based on established chemical shift libraries and computational algorithms, serve as a robust guide for characterization.[6][7][10][11][12][13]

Predicted ¹H NMR (500 MHz, CDCl₃):

-

δ ~2.90-3.10 (m, 2H): Axial protons on C2 and C6.

-

δ ~2.85 (q, J ≈ 9.5 Hz, 2H): Methylene protons of the trifluoroethyl group (-CH₂CF₃). The quartet arises from coupling to the three fluorine atoms.

-

δ ~2.60-2.75 (m, 1H): Proton on C4.

-

δ ~2.20-2.35 (m, 2H): Equatorial protons on C2 and C6.

-

δ ~1.80-1.95 (m, 2H): Axial protons on C3 and C5.

-

δ ~1.40-1.55 (m, 2H): Equatorial protons on C3 and C5.

-

δ ~1.30 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR (125 MHz, CDCl₃):

-

δ ~125.5 (q, J ≈ 277 Hz): CF₃ carbon, showing a characteristic quartet due to one-bond C-F coupling.

-

δ ~56.0 (q, J ≈ 30 Hz): Methylene carbon of the trifluoroethyl group (-CH₂CF₃), showing a quartet due to two-bond C-F coupling.

-

δ ~52.5 (t): C2 and C6 of the piperidine ring.

-

δ ~49.0: C4 of the piperidine ring.

-

δ ~33.0 (t): C3 and C5 of the piperidine ring.

Predicted ¹⁹F NMR (470 MHz, CDCl₃):

-

δ ~ -73.5 (t, J ≈ 9.5 Hz): A triplet corresponding to the CF₃ group, resulting from coupling to the adjacent methylene protons.

Mass Spectrometry (EI):

-

M⁺: 182.10

-

Key Fragments: Loss of NH₂ (m/z 166), fragmentation of the piperidine ring.

Synthesis and Manufacturing

The most logical and industrially scalable approach to this compound is through the reductive amination of a protected 4-aminopiperidine derivative, followed by deprotection. A more direct, but potentially less selective, route involves the direct N-alkylation of 4-aminopiperidine. Here, we present a detailed protocol for a high-yield synthesis starting from tert-butyl piperidin-4-ylcarbamate.

Synthetic Pathway: Reductive Amination

This two-step pathway offers excellent control and high yields. The initial reductive amination selectively alkylates the more nucleophilic secondary amine of the piperidine ring, leaving the protected primary amine untouched. Subsequent deprotection under acidic conditions yields the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate

-

Rationale: This step utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for reductive aminations.[14][15][16] It selectively reduces the iminium ion formed in situ from the piperidine and trifluoroacetaldehyde, without reducing the aldehyde itself. Acetic acid acts as a catalyst to promote iminium ion formation. 1,2-Dichloroethane (DCE) is a common and effective solvent for this transformation.[14][15]

-

Procedure:

-

To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (1.1 eq).

-

Add 2,2,2-trifluoroacetaldehyde (as a hydrate or ethyl hemiacetal, 1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath if necessary.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate as a solid or oil.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is efficiently cleaved under strong acidic conditions.[13][17] Trifluoroacetic acid (TFA) in DCM is a standard and effective method that results in the formation of the TFA salt, which can be neutralized during workup. Alternatively, a solution of HCl in dioxane can be used to directly precipitate the hydrochloride salt.

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in dichloromethane (DCM, ~0.2 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and basify to pH >12 with 10 M NaOH or solid K₂CO₃.

-

Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (4x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Chemical Reactivity and Handling

Reactivity Profile

The molecule possesses two primary sites of reactivity: the primary amine at the C-4 position and the tertiary amine at the N-1 position.

-

4-Amino Group: This primary amine is the principal site for synthetic elaboration. It behaves as a typical primary amine nucleophile, readily participating in:

-

Acylation/Amidation: Reacts with acyl chlorides, anhydrides, and activated carboxylic acids (using coupling reagents like HATU or EDC) to form amides. This is a common strategy for linking the piperidine scaffold to other parts of a target molecule.[18][19][20][21]

-

Alkylation/Reductive Amination: Can undergo N-alkylation with alkyl halides or participate in a second reductive amination with aldehydes/ketones to form secondary amines.[16][18][22][23] Care must be taken as over-alkylation is possible.

-

Sulfonylation: Reacts with sulfonyl chlorides to form stable sulfonamides.

-

-

Piperidine Nitrogen: The N-1 tertiary amine is significantly less basic and nucleophilic due to the adjacent electron-withdrawing trifluoroethyl group. It is generally unreactive under standard acylation or alkylation conditions, which is a key advantage of this building block, as it prevents undesired side reactions at this position. It can be protonated to form salts.

Caption: Key reaction sites of this compound.

Safety and Handling

Based on GHS classifications provided by suppliers, this compound should be handled with care.[1][8]

-

Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4). Very toxic to aquatic life with long-lasting effects.[8]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid release to the environment.[11]

Applications in Medicinal Chemistry

The unique properties of this building block make it highly valuable in programs where fine-tuning of basicity and lipophilicity is paramount.

Case Study: EZH2 Inhibitors for Cancer Therapy

A prominent application of this compound is in the synthesis of potent and selective inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[2][3][24][25] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is a high-value oncology target, as its dysregulation is implicated in various cancers, including B-cell lymphomas.[3][24][25]

In the development of the clinical candidate CPI-1205, researchers at Constellation Pharmaceuticals systematically explored modifications to the piperidine moiety of their lead compound.[2][3] They found that reducing the basicity of the piperidine nitrogen had a profound and positive impact on cellular potency. While the parent N-H piperidine analogue suffered from a significant loss in cellular activity, the introduction of the 2,2,2-trifluoroethyl group (compound 13 in their study) restored potent cellular activity (EC₅₀ = 0.032 μM).[2][3] This highlights the critical role of the trifluoroethyl group in optimizing the compound's properties, likely by improving cell permeability and/or modulating interactions with the target protein.[2][3] The 4-amino group of the scaffold serves as the attachment point for the rest of the pharmacophore.[2][3]

Broader Potential Applications

The utility of this scaffold extends beyond EZH2 inhibitors. The 4-aminopiperidine core is a privileged structure found in a vast array of CNS agents, anti-inflammatory drugs, and other therapeutic classes.[24][26][27] The ability to introduce the trifluoroethyl group provides a powerful strategy to:

-

Improve Blood-Brain Barrier Penetration: By masking the basicity of the piperidine nitrogen and increasing lipophilicity, the trifluoroethyl group can enhance a molecule's ability to enter the central nervous system.

-

Reduce Off-Target Liabilities: Lowering the pKa can mitigate interactions with aminergic GPCRs and ion channels that often lead to cardiovascular side effects.[1]

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[4][5][6][7]

Conclusion

This compound is more than just another building block; it is a problem-solving tool for the modern medicinal chemist. By incorporating a key fluorinated moiety, it provides an elegant solution to the persistent challenge of modulating amine basicity while simultaneously enhancing other critical drug-like properties. Its demonstrated success in the optimization of potent EZH2 inhibitors underscores its value and provides a clear blueprint for its application in other drug discovery programs. The robust synthetic accessibility and predictable reactivity of this compound ensure its continued role in the development of safer and more effective medicines.

References

- 1. WO2018192461A1 - Piperidine ampk agonist and medical application thereof - Google Patents [patents.google.com]

- 2. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CASPRE [caspre.ca]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. This compound | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amine alkylation - Wikipedia [en.wikipedia.org]

- 23. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US9346787B2 - Piperidine compound or salt thereof - Google Patents [patents.google.com]

- 26. US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]

- 27. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

A Core Building Block for Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, a key building block in contemporary drug discovery and development. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this guide will explore its significance, common synthetic routes, a detailed experimental protocol for its application in amide bond formation, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated scaffolds to modulate the properties of bioactive molecules.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties into drug candidates is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[2]

This compound combines these two valuable motifs: a conformationally restricted piperidine core and a metabolically robust trifluoroethyl group. This unique combination makes it a highly sought-after building block for creating novel chemical entities with potentially superior drug-like properties. Its primary amine handle provides a versatile reaction site for elaboration into a wide array of functional groups, including amides, sulfonamides, and ureas, enabling its incorporation into diverse molecular architectures.[3][4]

Diagram 1: Role as a Chemical Building Block

This diagram illustrates the logical role of this compound as a foundational component in library synthesis for drug discovery.

Caption: Logical flow from the core amine to diverse chemical scaffolds.

Physicochemical Properties

The precise molecular weight and other chemical properties are critical for experimental design, reaction stoichiometry, and analytical characterization. The key properties of the free base form are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 182.19 g/mol | [5][6] |

| Exact Mass | 182.10308291 Da | [6] |

| Molecular Formula | C₇H₁₃F₃N₂ | [5][6] |

| CAS Number | 187217-99-8 | [6][7] |

| Appearance | Solid | [5] |

| SMILES | NC1CCN(CC1)CC(F)(F)F | [5] |

| InChI Key | JJGAYYBQGNJNJQ-UHFFFAOYSA-N | [5][6] |

Note: The compound is also commercially available as hydrochloride[8] or dihydrochloride salts[9], which will have different molecular weights (218.65 g/mol for HCl, 255.11 g/mol for di-HCl).

Synthesis and Availability

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the reductive amination of a suitable piperidinone precursor.

A general synthetic approach is the reaction of N-Boc-4-piperidinone with 2,2,2-trifluoroethylamine in the presence of a reducing agent like sodium triacetoxyborohydride, followed by the deprotection of the Boc group under acidic conditions.

This compound is also available from various chemical suppliers, often as part of collections of unique chemicals for early discovery research.[5] When purchasing, buyers should be aware that some suppliers provide the material "as-is" without extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.

Experimental Protocol: Amide Coupling

The primary amine of this compound serves as an excellent nucleophile for forming amide bonds, a fundamental linkage in many pharmaceutical agents.

Objective: To synthesize N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)benzamide as a representative example of a standard amide coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Causality Behind Experimental Choices:

-

HATU: A highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates of side reactions.

-

DIPEA: A non-nucleophilic organic base used to scavenge the acid produced during the reaction, driving the equilibrium towards product formation. Its steric hindrance prevents it from competing with the primary amine nucleophile.

-

DMF: A polar aprotic solvent chosen for its ability to dissolve all reactants and facilitate the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.05 eq) and anhydrous DMF. Stir until fully dissolved.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the complete activation of the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). This removes unreacted acid, DMF, and excess reagents.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Experimental Workflow

This diagram outlines the sequential steps of the amide coupling protocol, from reaction setup to final product characterization.

Caption: Step-by-step workflow for amide coupling synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life with long-lasting effects.[5][6]

-

GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment).

-

Personal Protective Equipment (PPE): Always wear compatible chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of dust or vapors.[10] Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

-

Spill Response: In case of a spill, wear appropriate PPE, sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[10]

Conclusion

This compound, with a molecular weight of 182.19 g/mol , is a valuable and versatile building block for medicinal chemistry. Its trifluoroethyl moiety offers a powerful tool for enhancing the metabolic stability and modulating the physicochemical properties of parent molecules. The primary amine provides a reliable handle for synthetic elaboration, making it an essential component in the toolbox of scientists dedicated to the design and synthesis of next-generation therapeutics. Proper understanding of its properties, handling, and reactivity is paramount to its effective and safe utilization in a research setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-chloro-N-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidin-2-amine [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS#:187217-99-8 | this compound | Chemsrc [chemsrc.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Introduction: The Strategic Importance of the Trifluoroethyl Moiety

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoroethyl group, in particular, serves as a valuable bioisostere for ethyl or ethoxy groups, often enhancing pharmacokinetic properties without significantly increasing molecular size.[3] this compound is a key building block in this domain, incorporating the metabolically robust trifluoroethyl group onto a versatile piperidine scaffold.[4] This piperidine core is a privileged structure in drug discovery, appearing in numerous compounds targeting the central nervous system and other therapeutic areas.[5][6][7]

This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, practical experimental protocols, and a comparative analysis of the methodologies for researchers in drug development.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of the target molecule primarily revolves around the formation of the C-N bond at the piperidine nitrogen. Two dominant strategies emerge from a retrosynthetic perspective:

-

Reductive Amination: A convergent approach that forms the N-CH₂CF₃ bond by reacting the piperidine core with a two-carbon electrophile derived from a trifluoromethyl source, followed by in-situ reduction. This is often the most efficient and practical route.

-

Nucleophilic Alkylation: A direct SN2-type reaction where the piperidine nitrogen acts as a nucleophile, displacing a leaving group from a 2,2,2-trifluoroethyl electrophile.

This guide will dissect both pathways, providing the causal reasoning behind reagent selection and procedural steps.

Pathway I: Reductive Amination

Reductive amination is a highly reliable and widely used transformation in pharmaceutical synthesis for forming C-N bonds.[8][9] The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced by a hydride source.

Mechanistic Rationale & Key Reagent Choices

The primary challenge in this approach is the choice of the trifluoroacetaldehyde equivalent. Trifluoroacetaldehyde itself is a volatile gas, making it difficult to handle in a standard laboratory setting. Modern protocols have circumvented this issue by utilizing stable, inexpensive precursors like trifluoroacetic acid (TFA).[1][2]

In a particularly innovative and practical method, trifluoroacetic acid is used as the trifluoroethyl source in a catalyst-free reaction.[1][2] The proposed mechanism involves the in situ formation of a silyl ester from TFA and a silane reductant (e.g., phenylsilane, PhSiH₃). This intermediate is then reduced to a silyl acetal, which exists in equilibrium with a highly reactive iminium ion upon reaction with the amine. A subsequent silane-mediated reduction of this iminium ion furnishes the desired trifluoroethylated amine.[1] This approach is notable for its operational simplicity, functional group tolerance, and avoidance of sensitive reagents or metal catalysts.[1][2]

Alternatively, more traditional reductive amination conditions can be employed using a stable trifluoroacetaldehyde source and a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10]

Visualizing the Reductive Amination Workflow

Caption: Reductive Amination using TFA and Silane.

Experimental Protocol: Reductive Trifluoroethylation with TFA

-

Materials: 4-Amino-1-Boc-piperidine, Trifluoroacetic acid (TFA), Phenylsilane (PhSiH₃), Toluene.

-

Step 1: Reaction Setup: To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in toluene, add trifluoroacetic acid (1.5-2.0 eq).

-

Step 2: Addition of Reductant: Carefully add phenylsilane (3.0-4.0 eq) to the mixture. The reaction is often exothermic.

-

Step 3: Reaction Conditions: Heat the reaction mixture at 70-80 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Step 4: Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 5: Deprotection: Dissolve the crude Boc-protected product in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Step 6: Purification: Remove the solvent and excess acid in vacuo. The resulting product can be purified by crystallization or column chromatography to yield the desired amine, often as a salt (e.g., HCl or TFA salt).[11]

Pathway II: Nucleophilic Alkylation

Direct alkylation of the piperidine nitrogen with a trifluoroethyl electrophile is another viable, albeit potentially less selective, synthetic route. This pathway follows a classical SN2 mechanism.

Mechanistic Rationale & Key Reagent Choices

This reaction requires a trifluoroethylating agent with a good leaving group, such as 2,2,2-trifluoroethyl iodide, 2,2,2-trifluoroethyl bromide, or a sulfonate ester like 2,2,2-trifluoroethyl triflate. The reactivity of these agents correlates with the stability of the leaving group (Triflate > Iodide > Bromide).

A critical consideration is the potential for side reactions. The starting material, piperidin-4-amine, has two nucleophilic nitrogen atoms. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic amine, but competitive alkylation can occur. To ensure regioselectivity, it is highly advisable to first protect the primary amine at the C4 position, most commonly with a tert-butoxycarbonyl (Boc) group. This protecting group can be easily removed under acidic conditions after the N-trifluoroethylation step.

The reaction requires a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.[12]

Visualizing the Nucleophilic Alkylation Workflow

Caption: Nucleophilic Alkylation Pathway.

Experimental Protocol: Nucleophilic Alkylation

-

Materials: 4-Amino-1-Boc-piperidine, 2,2,2-Trifluoroethyl triflate (or iodide), Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

-

Step 1: Reaction Setup: In a round-bottom flask, suspend 4-amino-1-Boc-piperidine (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile.

-

Step 2: Addition of Electrophile: Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension at room temperature.

-

Step 3: Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Step 4: Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Step 5: Deprotection & Purification: Follow Steps 5 and 6 from the reductive amination protocol to remove the Boc protecting group and purify the final product.

Comparative Analysis of Synthetic Pathways

The choice between reductive amination and nucleophilic alkylation depends on factors such as reagent availability, cost, scale, and desired purity profile.

| Feature | Reductive Amination (TFA/Silane Method) | Nucleophilic Alkylation |

| Fluorine Source | Trifluoroacetic Acid (Inexpensive, stable liquid)[1][2] | 2,2,2-Trifluoroethyl halides or triflates (More expensive) |

| Key Reagents | Silane reductants (e.g., PhSiH₃) | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) |

| Regioselectivity | Generally high, but protection of the 4-amino group is still recommended for clarity. | Requires protection of the 4-amino group to prevent side reactions. |

| Typical Yields | Good to excellent. | Good, but can be sensitive to the choice of leaving group and base. |

| Advantages | Uses cheap, stable, and readily available bulk chemicals. Catalyst-free.[1][2] | A classical, well-understood transformation. |

| Disadvantages | Requires elevated temperatures. Silane byproducts can complicate purification. | Requires pre-functionalized, potentially costly trifluoroethylating agents. Potential for over-alkylation if not properly controlled. |

Conclusion

The synthesis of this compound is most effectively achieved through two primary strategies: reductive amination and nucleophilic alkylation. For laboratory and process scale synthesis, the reductive amination pathway utilizing trifluoroacetic acid as the fluorine source and a silane reductant offers significant advantages in terms of cost, reagent stability, and operational simplicity.[1][2] While direct nucleophilic alkylation is a viable alternative, it necessitates the use of a protecting group strategy for the exocyclic amine to ensure regioselectivity and relies on more expensive trifluoroethylating agents. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. mdpi.com [mdpi.com]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, and understanding its characteristics is crucial for its effective application in research and drug development. This document consolidates available data on its structure, physicochemical parameters, and safety profile. Furthermore, it outlines a plausible synthetic approach and discusses its potential reactivity and applications based on its structural features and the known behavior of related compounds.

Introduction

This compound, with CAS number 174198-90-2, is a bifunctional molecule featuring a piperidine ring substituted at the 1-position with a trifluoroethyl group and at the 4-position with a primary amine. The presence of the trifluoroethyl group significantly influences the electronic properties of the piperidine nitrogen, making it less basic compared to its non-fluorinated counterparts. This modulation of basicity, along with the presence of a reactive primary amine, makes this compound an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group is a common motif in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties like melting point, boiling point, and pKa are not widely published.

Structure and Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 174198-90-2

-

Molecular Formula: C₇H₁₃F₃N₂[1]

-

Canonical SMILES: C1CN(CCC1N)CC(F)(F)F[1]

-

InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N[1]

Diagram of the Molecular Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [2] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| XLogP3 | 1.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | |

| Exact Mass | 182.103083 g/mol | [1] |

| Monoisotopic Mass | 182.103083 g/mol | [1] |

Note: The XLogP3 value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis

Proposed Synthetic Pathway

A common starting material for such a synthesis is tert-butyl piperidin-4-ylcarbamate, which has the primary amine protected as a Boc-carbamate, preventing it from reacting during the N-alkylation step.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate

This step involves the nucleophilic substitution of a trifluoroethylating agent by the secondary amine of the piperidine ring. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is a highly effective reagent for this transformation due to the excellent leaving group ability of the triflate anion.

-

Rationale for Experimental Choices:

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is chosen to dissolve the starting materials and facilitate the SN2 reaction without interfering with the reactants.

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is essential to neutralize the triflic acid formed during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is typically performed at room temperature to moderate temperatures to ensure a controlled reaction rate and minimize potential side reactions.

-

-

Procedure:

-

Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.).

-

To this stirring suspension, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

-

Step 2: Synthesis of this compound (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine.

-

Rationale for Experimental Choices:

-

Deprotection Agent: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection. The volatile nature of TFA and DCM simplifies the workup procedure. Alternatively, hydrochloric acid in an ethereal or alcoholic solvent can be used.

-

Temperature: The reaction is typically carried out at room temperature and is usually complete within a few hours.

-

-

Procedure:

-

Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate (1.0 eq.) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Spectroscopic and Analytical Characterization (Predicted)

1H NMR Spectroscopy

-

Piperidine Ring Protons: A series of multiplets would be expected in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms (positions 2, 6, and 4) would be shifted downfield.

-

-CH2-CF3 Protons: A quartet in the region of 2.8-3.2 ppm is anticipated due to coupling with the three fluorine atoms.

-

-NH2 Protons: A broad singlet, the chemical shift of which would be concentration-dependent, is expected. This signal would disappear upon D2O exchange.

13C NMR Spectroscopy

-

Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the aliphatic region (30-60 ppm). The carbons attached to nitrogen (C2, C6, and C4) will be deshielded.

-

-CH2-CF3 Carbon: The CH2 carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, likely in the range of 50-60 ppm.

-

-CF3 Carbon: The CF3 carbon will appear as a quartet with a large C-F coupling constant, significantly downfield in the spectrum.

Infrared (IR) Spectroscopy

-

N-H Stretch: A pair of medium intensity bands in the region of 3300-3400 cm-1, characteristic of a primary amine.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm-1.

-

N-H Bend: A bending vibration for the primary amine should be observable around 1600 cm-1.

-

C-F Stretch: Strong C-F stretching bands are expected in the region of 1000-1300 cm-1.

Mass Spectrometry

-

Molecular Ion (M+): The molecular ion peak would be observed at m/z 182.

-

Fragmentation Pattern: The fragmentation is likely to be dominated by alpha-cleavage adjacent to the nitrogen atoms. Common fragments would include the loss of the trifluoroethyl group and cleavage of the piperidine ring. A prominent fragment corresponding to [M-CF3]+ would be expected.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its two nitrogen atoms.

-

Primary Amine (at C-4): This is a nucleophilic center and can readily undergo a variety of reactions, including:

-

Amide formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

-

Tertiary Amine (Piperidine Nitrogen): The trifluoroethyl group significantly reduces the basicity and nucleophilicity of this nitrogen. While it is less reactive than a typical tertiary amine, it can still participate in reactions such as salt formation with strong acids.

Diagram of Key Reactivity Pathways:

Caption: Key reactions involving the primary amine group.

The versatility of the primary amine handle, combined with the unique electronic properties imparted by the trifluoroethyl group, makes this compound a valuable starting material for the synthesis of a wide range of more complex molecules with potential applications in:

-

Drug Discovery: As a scaffold for the development of new central nervous system (CNS) agents, anti-infectives, and enzyme inhibitors. The trifluoromethyl group can enhance the pharmacokinetic profile of drug candidates.

-

Agrochemicals: As a building block for novel pesticides and herbicides.

-

Materials Science: In the synthesis of specialized polymers and functional materials.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Classifications:

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive primary amine and a basicity-modulating trifluoroethyl group on a piperidine scaffold provides a platform for the creation of diverse and potentially bioactive molecules. While a comprehensive set of experimentally determined physical and chemical data is not yet publicly available, this guide provides a solid foundation of its known properties, a plausible synthetic route, and an overview of its potential applications, serving as a useful resource for researchers and scientists.

References

1-(2,2,2-Trifluoroethyl)piperidin-4-amine: A Core Moiety in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a therapeutic agent. The 1-(2,2,2-Trifluoroethyl)piperidin-4-amine moiety has emerged as a critical component in the design of potent and selective inhibitors targeting key players in disease pathology. While the standalone biological activity of this compound is not extensively documented, its true significance lies in its role as a foundational building block in the development of advanced drug candidates.

This technical guide provides a comprehensive overview of the biological relevance of the this compound core, with a primary focus on its application in the development of inhibitors for the histone methyltransferase EZH2. We will delve into the structure-activity relationships that underscore its importance, detail synthetic methodologies, and explore the broader context of its potential in targeting other biological systems.

Chemical and Physical Properties

-

Molecular Formula: C₇H₁₃F₃N₂[1]

-

Molecular Weight: 182.19 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 187217-99-8[1]

The introduction of the trifluoroethyl group onto the piperidine nitrogen is a key chemical feature. This modification significantly lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterparts. This reduction in pKa can have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties, including improved cell permeability, reduced off-target effects, and enhanced oral bioavailability.

Case Study: The Pivotal Role of this compound in EZH2 Inhibition

The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention.[4]

The development of potent and selective EZH2 inhibitors has been a major focus of oncology research. One such inhibitor, CPI-1205, incorporates the 1-(2,2,2-Trifluoroethyl)piperidin-4-yl moiety as a central feature.[2][3][4]

Structure-Activity Relationship (SAR) and the Significance of the Trifluoroethyl Group

The journey to CPI-1205 involved extensive optimization of a pyridone-indole core scaffold.[2][3] Early analogs with a simple N-H or N-Me piperidine showed good biochemical potency against EZH2 but suffered from poor cellular activity.[2][3] This disparity was attributed to the high basicity of the piperidine nitrogen, which hindered cell membrane permeability and led to undesirable pharmacokinetic properties.

The systematic introduction of electron-withdrawing groups on the piperidine nitrogen was explored to attenuate its basicity. The 1-(2,2,2-Trifluoroethyl) substitution proved to be optimal. This modification led to a significant enhancement in cellular potency, as demonstrated by the EC50 values in a HeLa cell-based H3K27me3 mechanism of action (MOA) assay.[2][3]

Table 1: Impact of Piperidine N-Substitution on EZH2 Inhibition

| Compound | Piperidine N-Substituent | Biochemical IC50 (µM) | Cellular EC50 (µM) |

| 2 | H | Potent | >1 |

| 3 | Methyl | Potent | >1 |

| 9 | n-Trifluoropropyl | Potent | 0.29 |

| 12 | Difluoroethyl | Potent | 0.039 |

| 13 (CPI-1205) | Trifluoroethyl | 0.002 | 0.032 |

Data synthesized from Vaswani et al., J. Med. Chem. 2016.[2][3]

The data clearly indicates that while maintaining high biochemical potency, the trifluoroethyl group in CPI-1205 dramatically improves cellular efficacy by over 30-fold compared to the unsubstituted piperidine analog.

Mechanism of EZH2 Inhibition

CPI-1205, featuring the 1-(2,2,2-Trifluoroethyl)piperidin-4-yl moiety, acts as a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4] It binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to its histone substrate.

References

- 1. This compound | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Role of the Trifluoroethyl Group in Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Functional Group

In the landscape of modern medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic drug design. This six-membered nitrogen-containing heterocycle is a prevalent motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[3] The strategic functionalization of the piperidine core is therefore a critical aspect of drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

Parallel to the enduring importance of scaffolds like piperidine, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tactic for enhancing molecular properties. The unique electronic characteristics of fluorine, particularly in the form of fluorinated alkyl groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among these, the trifluoroethyl group (-CH2CF3) offers a distinct set of steric and electronic properties compared to the more commonly used trifluoromethyl group (-CF3).

This technical guide provides an in-depth exploration of the role of the trifluoroethyl group in the context of piperidine derivatives. As a Senior Application Scientist, this guide is crafted for researchers, scientists, and drug development professionals, aiming to provide not just a list of facts, but a causal understanding of why and how the trifluoroethyl group can be a transformative addition to a piperidine scaffold. We will delve into its impact on physicochemical properties, metabolic fate, and conformational behavior, supported by detailed experimental protocols and illustrative case studies to empower your drug discovery programs.

Chapter 1: Physicochemical Impact of the Trifluoroethyl Group on the Piperidine Core

The introduction of a trifluoroethyl group onto a piperidine ring, typically at the nitrogen atom, induces significant and predictable changes in the molecule's fundamental physicochemical properties. These alterations are primarily driven by the strong electron-withdrawing nature of the trifluoromethyl moiety.

Lipophilicity (LogP/LogD): A Balancing Act

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by fluorination. The trifluoroethyl group's impact on lipophilicity is nuanced. While the trifluoromethyl group is one of the most lipophilic substituents, the trifluoroethyl group presents a more complex picture due to the presence of the ethyl linker.[4]

Generally, the introduction of a trifluoroethyl group increases lipophilicity compared to a non-fluorinated ethyl group. However, this increase is often less pronounced than that observed with a trifluoromethyl group. This is because the hydrogens on the α-carbon of the ethyl group can still participate in some polar interactions, mitigating the overall lipophilicity increase from the CF3 moiety.

Table 1: Comparative Lipophilicity and Basicity of N-Substituted Piperidines (Illustrative)

| Compound | N-Substituent | Calculated LogP* | Experimental pKa |

| 1 | -CH2CH3 (Ethyl) | 1.89 | 10.45 |

| 2 | -CH2CF3 (Trifluoroethyl) | ~2.5-3.0 | ~5.7-6.5 |

| 3 | -CF3 (Trifluoromethyl) | ~3.5-4.0 | ~-1 to 0 |

*Note: LogP values are estimations and can vary based on the calculation method and experimental conditions. The pKa of the trifluoroethyl derivative is an educated estimate based on the known pKa of 2,2,2-trifluoroethylamine.[5]

Experimental Protocol: Determination of Distribution Coefficient (LogD) by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the LogD of a piperidine derivative at a physiologically relevant pH of 7.4.[4][6][7][8]

Objective: To determine the ratio of the concentration of a compound in the octanol phase to the aqueous phase at equilibrium.

Materials:

-

Test compound (e.g., N-(2,2,2-trifluoroethyl)piperidine)

-

1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Volumetric flasks

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Vortex mixer

Procedure:

-

Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This ensures that the two phases are in equilibrium, preventing volume changes during the experiment.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning:

-

In a centrifuge tube, add a precise volume of the pre-saturated PBS (e.g., 1 mL).

-

Add a precise volume of the pre-saturated 1-octanol (e.g., 1 mL).

-

Add a small aliquot of the test compound stock solution to achieve a final concentration that is within the linear range of the analytical method.

-

-

Equilibration: Cap the tube and vortex vigorously for 1-2 minutes. Place the tube on a shaker and agitate for a sufficient time to reach equilibrium (typically 1-3 hours).

-

Phase Separation: Centrifuge the tube at a sufficient speed and duration to ensure complete separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer for analysis.

-

Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: The LogD is calculated using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Self-Validation:

-

Run a control compound with a known LogD value to validate the experimental setup.

-

Ensure that the sum of the compound recovered from both phases is close to 100% of the initial amount added.

Basicity (pKa): A Dramatic Reduction

The basicity of the piperidine nitrogen is a critical parameter that governs its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with its biological target. The trifluoroethyl group exerts a potent electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a dramatic decrease in the pKa compared to its non-fluorinated counterpart.